Cas no 23109-05-9 (α-Amanitin)

α-Amanitin 化学的及び物理的性質
名前と識別子
-
- α-Amanitin
- AMANITIN, a-(RG)
- α-Amanitin NEW
- α-Amanitin,cyclo[L-Asparaginyl-4-hydroxy-L-proly-(R-4,5-dihydroxy-L-isoleucyl-6-hydroxy-2-mercapto-L-tryptophylglycyl-L-isoleucylglycyl-L-cysteinyl]cyclic(4-8)-sulfide(R)-S-oxide
- A-AMANITIN
- alpha-amanitin
- alpha-Amanitin, from Amanita Phalloides
- AMANITIN,A
- α-Amatoxin
- 9,18-(Iminoethaniminoethaniminoethaniminomethano)pyrrolo[1',2':8,9][1,5,8,11,14]thiatetraazacyclooctadecino[18,17-b]indole,cyclic peptide deriv.
- Cyclo[L-asparaginyl-4-hydroxy-L-prolyl-(R)-4,5-dihydroxy-L-isoleucyl-6-hydroxy-2-mercapto-L-tryptophylglycyl-L-isoleucylglycyl-L-cysteinyl],cyclic (4®8)-sulfide, (R)-S-oxide
- a-Amanitine
- a-Amatoxin
- alpha-Amanitine
- CBiol_001932
- 9,18-(Iminoethaniminoethaniminoethaniminomethano)pyrrolo[1',2':8,9][1,5,8,11,14]thiatetraazacyclooctadecino[18,17-b]indole Cyclic Peptide Deriv.;Cyclo[L-alpha-aspartyl-(4R)-4-hydroxy-L-prolyl-(4R)-4,5-dihydroxy-L-isoleucyl-6-hydroxy-2-mercapto-L-tryptophylglycyl-L-isoleucylglycyl-L-cysteinyl] Cyclic (4->8)-Thioether (R)-S-Oxide
- BCBcMAP01_000054
- SCHEMBL3506327
- LS-15416
- Bio1_000218
- DTXSID90860291
- SMP1_000013
- alpha -Amanitin
- Amanitin
- 23109-05-9
- Bio1_001196
- .alpha.-Amanitin
- Bio1_000707
- 2-[(2,3-dihydroxy-1-methyl-propyl)-dihydroxy-nonaoxo-sec-butyl-[?]yl]acetamide
- CERAPP_20658
- alpha-Amanitin, from Amanita phalloides, >=90% (HPLC), powder
- CIORWBWIBBPXCG-UHFFFAOYSA-N
- DA-60946
-
- MDL: MFCD00215842
- インチ: 1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-11-29(55)43-25-15-64(63)38-21(20-6-5-18(51)7-22(20)46-38)9-23(33(57)41-12-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-35(59)26-8-19(52)13-49(26)39(62)24(10-28(40)54)45-34(25)58/h5-7,16-17,19,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,57)(H,42,60)(H,43,55)(H,44,61)(H,45,58)(H,47,56)(H,48,59)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64?/m0/s1
- InChIKey: CIORWBWIBBPXCG-JAXJKTSHSA-N
- ほほえんだ: C1C=C(O)C=C2NC3S(=O)C[C@@]4(NC(CNC(=O)[C@](NC(=O)CNC(=O)[C@@]([H])(NC(=O)[C@]([H])([C@@H](C)[C@@H](O)CO)NC(=O)[C@@]5([H])N(C(=O)[C@]([H])(CC(N)=O)NC4=O)C[C@H](O)C5)CC=3C=12)([H])[C@@H](C)CC)=O)[H]
計算された属性
- せいみつぶんしりょう: 918.354168g/mol
- ひょうめんでんか: 0
- XLogP3: -4.4
- 水素結合ドナー数: 13
- 水素結合受容体数: 15
- 回転可能化学結合数: 7
- どういたいしつりょう: 918.354168g/mol
- 単一同位体質量: 918.354168g/mol
- 水素結合トポロジー分子極性表面積: 400Ų
- 重原子数: 64
- 複雑さ: 1840
- 同位体原子数: 0
- 原子立体中心数の決定: 10
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 1000
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.57±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 254-255ºC(ぶんかい)
- ふってん: 1622.2±65.0 °C at 760 mmHg
- フラッシュポイント: 934.9±34.3 °C
- 屈折率: 1.7400 (estimate)
- ようかいど: 微溶性(4.7 g/l)(25ºC)、
- PSA: 400.09000
- LogP: -2.25720
- マーカー: 13,370
- じょうきあつ: 0.0±0.3 mmHg at 25°C
- ひせんこうど: D20 +191°
- ようかいせい: 水に溶ける
α-Amanitin セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H300-H310-H330-H373
- 警告文: P260-P264-P280-P284-P301 + P310-P302 + P350
- 危険物輸送番号:UN 3462 6
- WGKドイツ:3
- 危険カテゴリコード: R26/27/28;R33
- セキュリティの説明: 36/37/39-45-36/37-28
- 福カードFコード:8-10-18-21
- RTECS番号:BD6195000
-
危険物標識:
- 危険レベル:6.1(a)
- リスク用語:R26/27/28
- ちょぞうじょうけん:Powder -20°C 3 years *The compound is unstable in solutions, freshly prepared is recommended.
- 包装グループ:Ⅱ
- どくせい:LD50 i.p. in albino mice: 0.1 mg/kg (Wieland, Wieland)
- セキュリティ用語:6.1(a)
- 危険レベル:6.1
α-Amanitin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | BIA8415-1mg |
alpha-Amanitin, from Amanita Phalloides |
23109-05-9 | 1mg |
¥ 3300 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A57420-5mg |
α-Amanitin |
23109-05-9 | 90% | 5mg |
¥9408.0 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202440-1 mg |
α-Amanitin, |
23109-05-9 | ≥90% | 1mg |
¥1,880.00 | 2023-07-10 | |
ChemScence | CS-5321-2mg |
α-Amanitin |
23109-05-9 | 99.79% | 2mg |
$1250.0 | 2022-04-27 | |
DC Chemicals | DC23115-1g |
alpha-Amanitin |
23109-05-9 | >98% | 1g |
$6000.0 | 2023-09-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A133283-5mg |
α-Amanitin |
23109-05-9 | ≥90% | 5mg |
¥18,499.00 | 2021-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202440-1mg |
α-Amanitin, |
23109-05-9 | ≥90% | 1mg |
¥1880.00 | 2023-09-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028476-1mg |
α-Amanitin |
23109-05-9 | 90% | 1mg |
¥7080 | 2024-05-24 | |
Cooke Chemical | LN7283046-1mg |
α-Amanitin |
23109-05-9 | 90% | 1mg |
RMB 5332.80 | 2025-02-21 | |
ChemScence | CS-5321-100ug |
α-Amanitin |
23109-05-9 | 99.79% | 100ug |
$240.0 | 2022-04-27 |
α-Amanitin 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
α-Amanitinに関する追加情報
Comprehensive Analysis of α-Amanitin (CAS No. 23109-05-9): Properties, Applications, and Research Insights
α-Amanitin, identified by its CAS number 23109-05-9, is a cyclic peptide toxin primarily derived from the Amanita genus of mushrooms, notably the deadly death cap mushroom (Amanita phalloides). This compound belongs to the amatoxin family, which has garnered significant attention in biochemical and medical research due to its potent inhibition of RNA polymerase II. The molecular mechanism of α-Amanitin involves binding to the enzyme, effectively halting mRNA synthesis and leading to cell apoptosis. Its unique properties make it a valuable tool for studying transcriptional regulation and developing targeted therapies.
In recent years, α-Amanitin has become a focal point in cancer research, particularly in the development of antibody-drug conjugates (ADCs). Researchers are exploring its potential as a payload in ADCs to selectively target and destroy cancer cells while minimizing off-target effects. This aligns with the growing demand for precision medicine and targeted cancer therapies, topics frequently searched by medical professionals and patients alike. The compound’s high toxicity at low concentrations underscores the need for meticulous handling in laboratory settings, though it remains a non-regulated research chemical under current guidelines.
The structural complexity of α-Amanitin has also made it a subject of interest in synthetic biology and peptide chemistry. Efforts to synthesize analogs or derivatives aim to reduce its inherent toxicity while retaining its biological activity. Such innovations could unlock new applications in drug discovery and molecular biology tools. Notably, the rise of AI-driven drug design has accelerated the exploration of α-Amanitin-like compounds, with computational models predicting novel variants for experimental validation.
From an ecological perspective, α-Amanitin plays a critical role in the defense mechanisms of mushrooms against predators. This natural function has inspired studies into ecological biochemistry and toxin evolution. Public interest in mushroom foraging and mycology has surged, prompting educational campaigns to distinguish between edible and toxic species. Searches for "amanitin poisoning symptoms" and "antidotes for mushroom toxins" highlight the need for accessible scientific information on this topic.
In summary, α-Amanitin (CAS No. 23109-05-9) exemplifies the intersection of natural product chemistry, medical research, and ecological studies. Its dual role as a research tool and a therapeutic candidate continues to drive innovation, while public awareness campaigns address safety concerns related to its natural sources. As scientific advancements unfold, this compound will likely remain a key player in multiple disciplines.
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